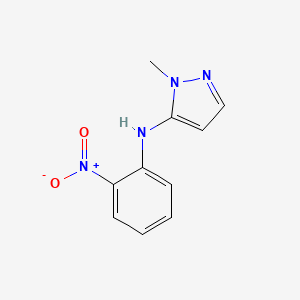

2-methyl-N-(2-nitrophenyl)pyrazol-3-amine

Description

Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of biologically active compounds. ias.ac.inmdpi.com The pyrazole core is found in numerous natural products and synthetic molecules, demonstrating a wide spectrum of pharmacological activities. ias.ac.inorientjchem.org Its amphoteric nature allows for the straightforward introduction of various functional groups, making it a versatile building block in drug development. researchgate.net

The stability of the aromatic pyrazole ring, combined with its ability to participate in various chemical interactions, contributes to its frequent appearance in pharmaceuticals. ijraset.com Many FDA-approved drugs incorporate the pyrazole structure, highlighting its importance in therapeutic applications. mdpi.com These applications span a remarkable range, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral agents. nih.govglobalresearchonline.net The success of pyrazole-based drugs has cemented the core's significance in the field of heterocyclic chemistry. nih.gov

Table 1: Diverse Biological Activities of Pyrazole Derivatives

| Biological Activity | Example Application/Target |

|---|---|

| Anti-inflammatory | Inhibition of COX-2 enzyme |

| Anticancer | Targeting various protein kinases |

| Antimicrobial | Disrupting microbial cell processes |

| Antiviral | Inhibition of viral replication |

| Antidepressant | Modulation of neurotransmitter systems |

| Analgesic | Pain management |

| Fungicidal | Agricultural and medicinal uses |

Contextualization of Substituted N-Arylpyrazolamines in Advanced Chemical Research

Within the broad family of pyrazole derivatives, aminopyrazoles are particularly valuable synthetic intermediates. mdpi.commdpi.com The amino group serves as a versatile handle for constructing more complex molecular architectures, especially fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. mdpi.comresearchgate.net When this amino group is substituted with an aryl moiety, forming an N-arylpyrazolamine, it introduces a new dimension of structural and functional diversity.

The introduction of an aryl group directly influences the molecule's electronic properties, lipophilicity, and steric profile. These modifications can fine-tune the compound's interaction with biological targets, potentially enhancing its potency or selectivity. nih.gov Substituted N-arylpyrazolamines are therefore a focal point in chemical research for developing novel therapeutic agents and functional materials. They serve as key precursors for a wide array of compounds where the nature of the aryl substituent is systematically varied to optimize a desired property or biological activity. nih.gov

Rationale for Research Focus on 2-methyl-N-(2-nitrophenyl)pyrazol-3-amine

The specific structure of this compound provides a clear rationale for its investigation in advanced chemical research. The rationale is built upon the distinct contributions of its three key structural components: the pyrazole core, the N-methylation, and the N-(2-nitrophenyl) substituent.

2-Methylpyrazole Moiety : The pyrazole ring, as established, is a well-validated pharmacophore. The methylation at the N2 position is a crucial modification. In unsubstituted pyrazoles, tautomerism can occur, leading to a mixture of isomers. mdpi.com By introducing a methyl group at the N2 position, this tautomerism is blocked, resulting in a single, well-defined constitutional isomer. This structural rigidity is highly desirable in drug design as it allows for more precise structure-activity relationship (SAR) studies.

3-Amino Linkage : The amino group at the 3-position provides a key point of attachment for the aryl substituent and is a known contributor to the biological activity of this class of compounds. mdpi.com

N-(2-nitrophenyl) Group : The 2-nitrophenyl substituent is of significant interest for several reasons. The nitro group is a powerful electron-withdrawing group, which dramatically alters the electronic landscape of the entire molecule. svedbergopen.comnih.gov In medicinal chemistry, aromatic nitro compounds are often explored as prodrugs. tmu.edu.twmdpi.com They can undergo bioreduction in hypoxic environments, such as those found in solid tumors, to form reactive species that can exert a therapeutic effect. tmu.edu.tw The ortho position of the nitro group relative to the point of attachment can also facilitate intramolecular hydrogen bonding, influencing the molecule's conformation and its ability to bind to specific biological targets.

Therefore, the research focus on this compound is driven by a strategy to combine the proven biological relevance of the pyrazole scaffold with the unique electronic and potential prodrug properties conferred by the 2-nitrophenyl group, all within a structurally defined N-methylated framework. This makes it a compelling candidate for investigation as a novel therapeutic agent or as a versatile building block for more complex bioactive molecules.

Structure

3D Structure

Properties

Molecular Formula |

C10H10N4O2 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

2-methyl-N-(2-nitrophenyl)pyrazol-3-amine |

InChI |

InChI=1S/C10H10N4O2/c1-13-10(6-7-11-13)12-8-4-2-3-5-9(8)14(15)16/h2-7,12H,1H3 |

InChI Key |

MKONETWNRDZIBG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)NC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Precursor Synthesis and Intermediate Derivatization

The assembly of 2-methyl-N-(2-nitrophenyl)pyrazol-3-amine relies on the efficient synthesis of its two key building blocks: the substituted pyrazole (B372694) ring and the aniline (B41778) derivative.

Synthesis of Pyrazole Ring Precursors

The formation of the 3-aminopyrazole (B16455) core is a fundamental step in the synthesis. These heterocyclic structures are typically synthesized through the condensation reaction of a hydrazine (B178648) with a 1,3-dielectrophilic compound that contains a nitrile group. chim.it

Common methods for synthesizing 3-aminopyrazoles include:

Reaction of β-ketonitriles with hydrazines : This is one of the most prevalent methods. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization onto the nitrile group to form the pyrazole ring. chim.it

Condensation of α,β-unsaturated nitriles with hydrazines : This route requires the α,β-unsaturated nitrile to have a leaving group on the alkene, which facilitates the cyclization to form the aromatic pyrazole ring. chim.it

For the specific synthesis of the required precursor, 1-methyl-5-aminopyrazole or its isomer 2-methyl-3-aminopyrazole, methylhydrazine is used as the hydrazine component. The reaction of methylhydrazine with β-ketonitriles or suitable acrylonitrile (B1666552) derivatives often yields a mixture of regioisomers (1-methyl-3-aminopyrazole and 1-methyl-5-aminopyrazole). chim.it The regioselectivity of this reaction is influenced by factors such as the steric hindrance of the hydrazine substituent and the reaction conditions (kinetic vs. thermodynamic control). chim.it For instance, microwave-assisted condensation of methylhydrazine with 2-chloroacrylonitrile (B132963) has been reported to produce the 3-aminopyrazole regioisomer in high yield. chim.it

Another relevant precursor, 3-amino-5-methylpyrazole, can be prepared by reacting cyanoacetone or its alkali metal salt with hydrazine or a hydrazinium (B103819) salt. google.comgoogle.com While this specific compound has a different substitution pattern (methyl on the ring at C5), the underlying synthetic principle of hydrazine-nitrile condensation is the same.

| Precursor Type | Hydrazine Component | Key Reaction | Typical Product | Reference |

|---|---|---|---|---|

| β-Ketonitrile | Hydrazine / Substituted Hydrazine | Condensation-Cyclization | 3(5)-Aminopyrazole | chim.it |

| α,β-Unsaturated Nitrile (with leaving group) | Hydrazine / Substituted Hydrazine | Addition-Elimination-Cyclization | 3(5)-Aminopyrazole | chim.it |

| Cyanoacetone | Hydrazine | Condensation-Cyclization | 3-Amino-5-methylpyrazole | google.comgoogle.com |

| 2-Chloroacrylonitrile | Methylhydrazine | Microwave-assisted Condensation | 1-Methyl-3-aminopyrazole | chim.it |

Synthesis of N-Substituted Anilines

The second key component for the synthesis is the 2-nitrophenyl moiety. This is typically introduced using an aryl halide, such as 1-halo-2-nitrobenzene (e.g., 1-fluoro-2-nitrobenzene, 1-chloro-2-nitrobenzene, or 1-bromo-2-nitrobenzene). These precursors are generally commercially available or can be synthesized via standard aromatic nitration of the corresponding halobenzene. The strong electron-withdrawing nature of the ortho-nitro group activates the aryl halide for subsequent nucleophilic coupling reactions.

Key Coupling Reactions for N-Arylation

The formation of the C-N bond between the pyrazole amine and the nitrophenyl ring is the pivotal step in assembling the target molecule. Transition-metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.orglibretexts.org This reaction is highly versatile and can be applied to couple a wide range of amines with aryl halides or triflates. wikipedia.orgacs.org

In the context of synthesizing this compound, the reaction would involve coupling 2-methyl-pyrazol-3-amine with a 1-halo-2-nitrobenzene. Key components of this reaction system include:

Palladium Source : Catalysts such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly used. beilstein-journals.org

Ligand : Bulky, electron-rich phosphine (B1218219) ligands are crucial for the reaction's success. Ligands like Xantphos, BINAP, and various biarylphosphines (e.g., X-Phos, tBuBrettPhos) have proven effective in facilitating the catalytic cycle. acs.orgbeilstein-journals.orgnih.govorganic-chemistry.org

Base : A base is required to deprotonate the amine and facilitate the reductive elimination step. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃). libretexts.orgbeilstein-journals.org

Solvent : Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed. libretexts.org

The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is critical to prevent catalyst deactivation and promote high yields, especially with sterically hindered or electronically challenging substrates. wikipedia.org

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Active catalyst precursor | beilstein-journals.org |

| Phosphine Ligand | X-Phos, BINAP, Xantphos, tBuBrettPhos | Stabilizes Pd center, facilitates catalytic cycle | wikipedia.orgacs.orgnih.gov |

| Base | NaOtBu, KOt-Bu, Cs₂CO₃, K₂CO₃ | Deprotonates amine nucleophile | libretexts.org |

| Solvent | Toluene, Dioxane, THF | Reaction medium | libretexts.org |

Alternative C-N Bond Forming Methodologies

While the Buchwald-Hartwig reaction is highly effective, other methods for C-N bond formation can also be considered.

Ullmann Condensation : This is a classical copper-catalyzed reaction for N-arylation. researchgate.net It typically requires higher reaction temperatures compared to palladium-catalyzed methods and is often used for substrates that are not amenable to palladium catalysis. Copper(I) iodide (CuI) is a common catalyst, often used with a ligand like 1,10-phenanthroline. organic-chemistry.org

Nickel-Catalyzed Amination : Nickel-based catalysts have emerged as a more cost-effective alternative to palladium for C-N cross-coupling reactions. These systems can effectively couple aryl halides with amines, sometimes under milder conditions or with different substrate scope. researchgate.netnih.gov

Nucleophilic Aromatic Substitution (SNAr) : Given the presence of the strongly electron-withdrawing nitro group on the phenyl ring, direct SNAr may be possible. Highly activated aryl halides, particularly aryl fluorides (e.g., 1-fluoro-2-nitrobenzene), can react directly with nucleophiles like 2-methyl-pyrazol-3-amine in the presence of a strong base, without the need for a metal catalyst.

Functional Group Transformations on the Nitrophenyl Moiety

The nitro group on the phenyl ring of this compound is a versatile functional handle that can be readily transformed into other groups, significantly expanding the synthetic utility of the molecule. researchgate.net

The most common and synthetically important transformation is the reduction of the nitro group to a primary amine . This conversion transforms the electron-withdrawing nitro group into a strongly electron-donating and activating amino group, which dramatically alters the electronic properties of the aromatic ring. masterorganicchemistry.com The resulting N¹-(2-methyl-1H-pyrazol-5-yl)benzene-1,2-diamine is a valuable intermediate for synthesizing fused heterocyclic systems, such as benzimidazoles.

Several reliable methods exist for this reduction:

Catalytic Hydrogenation : This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective and common catalyst for this transformation. researchgate.netyoutube.com Other catalysts like platinum or nickel can also be used. This method is generally clean and high-yielding.

Metal-Acid Reduction : A classic method involves the use of an easily oxidized metal in the presence of an acid. Common reagent combinations include iron powder with hydrochloric acid (Fe/HCl), tin with HCl (Sn/HCl), or zinc with HCl (Zn/HCl). masterorganicchemistry.comyoutube.com The Fe/HCl system is often preferred for its mildness and selectivity. youtube.com

| Method | Reagents | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol solvent, room temperature, atmospheric pressure | Clean reaction, high yield, simple workup | youtube.com |

| Metal in Acid | Fe, HCl | Aqueous ethanol, reflux | Mild, inexpensive, good for substrates sensitive to hydrogenation | masterorganicchemistry.comyoutube.com |

| Metal in Acid | Sn, HCl | Reflux | Effective, classical method | masterorganicchemistry.com |

Selective Reduction of the Nitro Group to the Amino Group

A crucial step in the further functionalization of N-(2-nitrophenyl)pyrazole derivatives is the selective reduction of the nitro group to an amino group. This transformation is pivotal as the resulting aniline is a versatile precursor for a wide array of subsequent derivatizations. Several methods are available for this reduction, with the choice of reagent being critical to ensure the preservation of other functional groups within the molecule.

Commonly employed methods for the reduction of aromatic nitro groups include catalytic hydrogenation and chemical reduction. commonorganicchemistry.com Catalytic hydrogenation, often utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source, is a highly effective method. commonorganicchemistry.com However, its broad reactivity can sometimes lead to the reduction of other susceptible functional groups.

For more selective reductions, chemical reagents are often preferred. A classic and mild method involves the use of tin(II) chloride (SnCl2) in an acidic medium. commonorganicchemistry.com Other metal-based reducing agents like iron (Fe) or zinc (Zn) in acidic conditions also provide a gentle means of converting the nitro group to an amine without affecting other parts of the molecule. commonorganicchemistry.com Sodium sulfide (B99878) (Na2S) is another reagent that can be used, and it is particularly noted for its potential to selectively reduce one nitro group in the presence of others. commonorganicchemistry.comstackexchange.com More contemporary approaches may utilize nickel-catalyzed hydrosilylative reduction, which has been shown to be a chemoselective method for the transfer hydrogenation of nitro compounds to primary amines under mild conditions. rsc.org

Table 1: Comparison of Reagents for Selective Nitro Group Reduction

| Reagent/System | Typical Conditions | Advantages | Potential Drawbacks |

|---|---|---|---|

| H₂/Pd-C | H₂ gas, solvent (e.g., EtOH, EtOAc) | High efficiency, clean byproducts | Can reduce other functional groups |

| SnCl₂·2H₂O | HCl, solvent (e.g., EtOH) | Mild, good selectivity | Requires stoichiometric amounts, metal waste |

| Fe/HCl or Fe/NH₄Cl | Acidic aqueous solution | Inexpensive, effective | Heterogeneous reaction, workup can be tedious |

| NaBH₄/Ni(PPh₃)₄ | Ethanol | Reduces nitro compounds to their corresponding amines | Requires a catalyst and specific conditions |

Subsequent Derivatization of the Aniline Functionality

Once the aniline derivative, 2-methyl-N-(2-aminophenyl)pyrazol-3-amine, is synthesized, the newly formed amino group opens up a plethora of possibilities for further molecular elaboration. The aniline functionality can undergo a variety of chemical reactions to introduce new functional groups and build more complex molecular architectures.

Standard derivatizations of the aniline amine include acylation, sulfonylation, and alkylation. Acylation can be readily achieved by reacting the aniline with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. N-alkylation can be performed using alkyl halides, though this can sometimes lead to over-alkylation. mdma.ch Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

The amino group also allows for the formation of azo compounds through diazotization followed by coupling with an appropriate aromatic partner. Furthermore, the aniline can participate in various cyclization reactions to form fused heterocyclic systems. For instance, reaction with β-dicarbonyl compounds can lead to the formation of quinoline (B57606) or other related heterocyclic structures. researchgate.net

Alkylation and Methylation Strategies on the Pyrazole Ring and Amine Nitrogen

The introduction of alkyl and methyl groups on the pyrazole ring and the exocyclic amine nitrogen is a key strategy for modifying the properties of the parent compound. The regioselectivity of these reactions is a critical consideration.

For the pyrazole ring, N-alkylation is a common transformation. google.com In the case of an unsubstituted pyrazole, a mixture of N1 and N2 alkylated products can be formed. However, when a substituent is already present on one of the pyrazole nitrogens, as in the target molecule (a 2-methyl derivative), further alkylation on the other nitrogen is generally not feasible under standard conditions. The synthesis of the N-methylated pyrazole core itself can be achieved by using a methylated hydrazine derivative during the initial pyrazole synthesis or by methylation of an N-unsubstituted pyrazole precursor. nih.gov

Methylation of the exocyclic amine can be achieved using various methylating agents. Reagents such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base are commonly used. To avoid potential N-methylation of the pyrazole ring if it were unsubstituted, it is often strategic to perform the exocyclic amine methylation after the pyrazole nitrogen has been substituted. Protecting group strategies may also be employed to ensure selective methylation. reddit.com For instance, the amine can be temporarily protected, followed by methylation and deprotection. Reductive amination using formaldehyde (B43269) is another effective method for the controlled N-methylation of primary and secondary amines. More recently, the use of CO2/H2 with a suitable catalyst has been explored for the N-methylation of amines and nitro compounds. rsc.org

Modern Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern techniques often lead to shorter reaction times, higher yields, and a reduction in the use of hazardous solvents and reagents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. benthamdirect.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often results in higher product yields and purities. mdpi.comtandfonline.com For the synthesis of pyrazole derivatives, microwave assistance has been successfully applied to the cyclocondensation reactions of 1,3-dicarbonyl compounds with hydrazines. mdpi.comresearchgate.net This technique provides a rapid and efficient way to construct the pyrazole core. nih.gov The synthesis of aminopyrazoles has also been shown to be amenable to microwave conditions, offering a significant improvement over conventional heating methods. tandfonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Energy Efficiency | Lower | Higher |

| Yields | Often moderate to good | Often good to excellent |

| Side Reactions | More prevalent | Often reduced |

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. arabjchem.org This technique can promote faster reactions and increase yields under milder conditions compared to conventional methods. researchgate.netnih.gov The synthesis of pyrazoles and their derivatives has been successfully achieved using ultrasound irradiation, often leading to improved outcomes. arabjchem.orgnih.gov

Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, represents a highly environmentally friendly approach as it can often be performed in the absence of solvents. thieme-connect.comthieme-connect.com Ball milling has been employed for the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines, demonstrating the potential of this solvent-free technique for pyrazole synthesis. thieme-connect.com These methods align with the principles of green chemistry by minimizing waste and energy consumption.

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org In the context of pyrazole synthesis and functionalization, various transition metal-catalyzed reactions have been developed. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, can be used to introduce aryl or amino substituents onto a pre-functionalized pyrazole ring.

Direct C-H functionalization of pyrazoles catalyzed by transition metals has emerged as a powerful strategy for derivatization, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.net This approach allows for the direct introduction of functional groups at specific positions on the pyrazole ring, offering a more atom-economical and efficient synthetic route. Additionally, transition metal-containing ionic liquids have been used as efficient and reusable catalysts for the one-pot synthesis of pyrazoles at room temperature. ias.ac.in

Multi-Step Synthetic Sequences for Compound Assembly and Purity Enhancement

The construction of this compound can be achieved through a strategic multi-step sequence. A common and effective approach involves the initial formation of a substituted aminopyrazole core, followed by an N-arylation reaction to introduce the 2-nitrophenyl group. This methodology allows for the controlled assembly of the target molecule and provides opportunities for purification at intermediate stages, ensuring the high purity of the final product.

A frequently employed strategy for the synthesis of the aminopyrazole precursor is the condensation reaction between a β-ketonitrile and a hydrazine derivative. For the synthesis of the methylated pyrazole core, methylhydrazine is a key reagent. One of the most common methods for synthesizing 3-aminopyrazoles involves the condensation of hydrazine with β-ketonitriles.

Following the successful synthesis of the 3-amino-2-methylpyrazole intermediate, the subsequent and final step is the introduction of the 2-nitrophenyl group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this step, the aminopyrazole acts as a nucleophile, attacking an activated aryl halide, such as 1-fluoro-2-nitrobenzene. The electron-withdrawing nitro group on the benzene (B151609) ring activates the halide for displacement by the amino group of the pyrazole.

The reaction is generally carried out in the presence of a base to deprotonate the aminopyrazole, thereby increasing its nucleophilicity. The choice of solvent and reaction temperature is crucial for optimizing the reaction rate and minimizing the formation of side products.

Purification of the final compound, this compound, is critical to remove any unreacted starting materials, by-products, or residual catalyst. Standard laboratory techniques such as column chromatography, recrystallization, and washing with appropriate solvents are employed to achieve a high degree of purity. The progress of the purification can be monitored using techniques like thin-layer chromatography (TLC) to ensure the isolation of the desired product in a pure form.

Below is a data table summarizing a plausible multi-step synthetic sequence for this compound.

Interactive Data Table: Synthetic Sequence for this compound

| Step | Reaction | Key Reagents and Catalysts | Solvent | Reaction Conditions | Product |

| 1 | Pyrazole Ring Formation | β-ketonitrile, Methylhydrazine | Ethanol | Reflux | 3-amino-2-methylpyrazole |

| 2 | N-Arylation (SNAr) | 3-amino-2-methylpyrazole, 1-fluoro-2-nitrobenzene, Base (e.g., K2CO3) | DMF or DMSO | Elevated Temperature | This compound |

| 3 | Purification | Silica Gel (for column chromatography), Appropriate solvents (for recrystallization and washing) | Varies | Ambient Temperature | Purified this compound |

Chemical Reactivity and Mechanistic Investigations

Reactivity Profile of the Pyrazol-3-amine Moiety

The pyrazol-3-amine core is characterized by its aromaticity and the presence of multiple nitrogen atoms, which confer a distinct reactivity pattern. The pyrazole (B372694) ring itself is an electron-rich heterocycle, making it susceptible to electrophilic attack, while the amino substituent enhances this reactivity and provides a primary site for nucleophilic reactions. mdpi.com

Nucleophilic Reactivity at Specific Centers

The 2-methyl-N-(2-nitrophenyl)pyrazol-3-amine molecule possesses several nucleophilic centers, with reactivity varying based on electronic and steric factors. The primary sites of nucleophilicity are the nitrogen atoms.

Exocyclic Amino Group: The secondary amine nitrogen, linking the pyrazole and nitrophenyl rings, is a significant nucleophilic center. However, its reactivity is somewhat diminished due to the electron-withdrawing effect of the adjacent 2-nitrophenyl group. Delocalization of the nitrogen lone pair into the aromatic nitrophenyl ring can reduce its availability for reaction.

Pyrazole Ring Nitrogens: The pyrazole ring contains a pyridine-like sp2-hybridized nitrogen atom (N1). mdpi.com This nitrogen has a lone pair of electrons in an sp2 orbital, which is not part of the aromatic sextet, making it basic and available for protonation or alkylation. mdpi.comrrbdavc.org The N2 position is substituted with a methyl group.

Pyrazole Ring Carbons: While generally less nucleophilic than the nitrogen atoms, the carbon atoms of the pyrazole ring can exhibit nucleophilic character, particularly the C4 and C5 positions, which are activated by the amino group at C3. researchgate.net

The relative nucleophilicity of these sites allows for selective functionalization. For instance, alkylation reactions can be directed towards the more nucleophilic secondary alkylamine over a primary aromatic amine under controlled conditions. acs.org The amphoteric nature of the pyrazole moiety means it can be deprotonated by a strong base to form a pyrazolate anion, which is a potent nucleophile, or protonated in acidic media, which can influence the reactivity of the exocyclic groups. mdpi.com

Electrophilic Substitution Patterns on the Pyrazole Ring

The pyrazole ring is considered an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution (SEAr). globalresearchonline.net The position of substitution is strongly influenced by the directing effects of the existing substituents.

In this compound, the C3-amino group is a powerful activating group, and the N2-methyl group also contributes to the ring's electron density. These groups preferentially direct incoming electrophiles to the C4 position. quora.com The C4 carbon has the highest electron density in the pyrazole ring, making it the most susceptible to electrophilic attack. quora.com Attack at the C3 or C5 positions would lead to a less stable cationic intermediate (arenium ion), as the positive charge would be placed adjacent to the electronegative ring nitrogens. rrbdavc.orgmsu.edu

Common electrophilic substitution reactions on the pyrazole nucleus are summarized in the table below.

| Reaction | Reagents | Electrophile | Typical Product |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4-nitropyrazole derivative |

| Halogenation | Br₂ or Cl₂ / Lewis Acid (e.g., FeBr₃) | Br⁺ or Cl⁺ | 4-bromopyrazole or 4-chloropyrazole derivative |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ or HSO₃⁺ | Pyrazole-4-sulfonic acid derivative |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | [ClCH=N(CH₃)₂]⁺ | Pyrazole-4-carbaldehyde derivative |

| Azo Coupling | Ar-N₂⁺Cl⁻ (Diazonium salt) | Ar-N₂⁺ | 4-arylazopyrazole derivative |

Transformations of the Nitrophenyl Substituent

The 2-nitrophenyl group attached to the exocyclic amine is a key functional handle that can undergo a variety of chemical transformations, primarily involving the nitro group and the aromatic ring itself.

Redox Chemistry of the Nitro Group

The nitro group is highly susceptible to reduction, providing a pathway to various other nitrogen-containing functional groups. The most common transformation is its reduction to a primary amine (–NH₂), which fundamentally alters the electronic properties of the phenyl ring from electron-withdrawing to electron-donating.

This reduction can be achieved using a range of reagents, with the choice often depending on the presence of other sensitive functional groups in the molecule.

| Reagent System | Conditions | Notes |

|---|---|---|

| Fe / HCl or NH₄Cl (Bechamp reduction) | Acidic or neutral aqueous solution | Classical method, cost-effective. |

| SnCl₂ / HCl | Acidic conditions | Effective for selective reductions. |

| H₂ / Pd, Pt, or Ni | Catalytic hydrogenation | Clean reaction, sensitive to other reducible groups. |

| NaBH₄ / NiCl₂ or CoCl₂ | Mild conditions | Can offer good selectivity. |

Interestingly, under certain reductive conditions, unexpected rearrangements can occur. For example, studies on related 2-nitrophenyl-substituted N-formyl pyrazolines under Bechamp conditions (iron in acid) have shown that instead of simple reduction, the molecule can undergo cleavage and an intramolecular reductive cyclization to yield 2-aryl quinolines. acs.org This highlights the potential for complex, one-pot transformations originating from the reduction of the nitro group in proximity to the pyrazole scaffold.

Aromatic Substitution Reactions on the Nitrophenyl Ring

The presence of the strongly electron-withdrawing nitro group deactivates the phenyl ring towards electrophilic substitution. Conversely, it strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr). The nitro group stabilizes the negative charge in the Meisenheimer complex intermediate, which is the key step in the SNAr mechanism.

Nucleophilic attack is favored at the positions ortho and para to the nitro group. In this compound, the positions available for SNAr are C1 (bearing the pyrazol-amine substituent) and C3. Strong nucleophiles can potentially displace a leaving group (if present) at these positions. The kinetics of such substitutions are influenced by the solvent and the nature of the nucleophile, with reactions often proceeding faster in polar aprotic solvents. nih.gov

Reaction Kinetics and Thermodynamic Considerations in Derivatization Pathways

The derivatization of this compound is governed by kinetic and thermodynamic principles that determine the reaction rates and product distributions.

Reaction Kinetics: The rate of a reaction is determined by the activation energy of its rate-determining step. lkouniv.ac.in For electrophilic substitution on the pyrazole ring, the formation of the cationic arenium ion intermediate is typically the slow step. msu.edu The stability of this intermediate, and thus the reaction rate, is influenced by the electronic effects of the substituents. The activating amino and methyl groups on the pyrazole ring lower the activation energy for attack at the C4 position, accelerating the reaction. Kinetic studies on related pyrazole derivatives, such as their oxidation by permanganate, show that reaction mechanisms can involve the formation of intermediate complexes, with the decomposition of this complex being the rate-determining step. sciencepublishinggroup.com

The following table provides a hypothetical example of how reaction conditions might influence product distribution in a derivatization pathway.

| Condition | Observed Outcome | Controlling Factor | Hypothetical Product |

|---|---|---|---|

| Low Temperature, Short Reaction Time | Faster-forming product dominates | Kinetic Control | Product A (Lower Activation Energy) |

| High Temperature, Long Reaction Time | More stable product dominates | Thermodynamic Control | Product B (Lower Gibbs Free Energy) |

Understanding these kinetic and thermodynamic factors is essential for designing efficient and selective syntheses of new derivatives based on the this compound scaffold.

Tautomerism and Isomerization Studies

The potential for tautomerism is a fundamental characteristic of many heterocyclic compounds, influencing their chemical reactivity, physical properties, and biological interactions. In the case of This compound , the substitution pattern dictates the possible tautomeric forms.

Due to the presence of a methyl group on the N2-position of the pyrazole ring, the common annular tautomerism observed in many pyrazole derivatives is blocked. Annular tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, a process that is precluded by the fixed methyl substituent.

Consequently, the only possible tautomerism for this compound is the amino-imino tautomerism of the exocyclic secondary amine group. This involves a proton shift from the exocyclic nitrogen to the pyrazole ring, resulting in the formation of an imino tautomer. The equilibrium between the amino and imino forms is depicted below:

A comprehensive review of the scientific literature reveals a notable absence of specific experimental or computational studies on the tautomerism of This compound . Research on the tautomeric preferences of 3-aminopyrazoles has predominantly focused on derivatives capable of annular tautomerism.

However, based on general principles of chemical structure and stability, some inferences can be drawn. The amino tautomer is generally considered to be the more stable form for aminopyrazoles. The aromaticity of the pyrazole ring is a significant stabilizing factor, and in the amino form, this aromaticity is fully retained. In contrast, the imino tautomer would disrupt the aromaticity of the pyrazole ring, which would be energetically unfavorable.

Furthermore, the electronic effects of the substituents likely play a role in the position of the tautomeric equilibrium. The 2-nitrophenyl group attached to the exocyclic nitrogen is strongly electron-withdrawing. This effect would decrease the basicity of the exocyclic nitrogen, making it less likely to be protonated, and also decrease the acidity of the N-H proton, making it less likely to be transferred. These factors would further favor the amino tautomer.

While definitive quantitative data from experimental studies such as NMR spectroscopy or X-ray crystallography for This compound is not available in the current body of scientific literature, theoretical and computational studies on analogous N-substituted amino-heterocycles generally show a strong preference for the amino tautomer over the imino form.

Future research, employing techniques such as low-temperature NMR spectroscopy or advanced computational modeling, would be necessary to definitively characterize the tautomeric and potential isomeric landscape of This compound and to quantify the energetic differences between the potential tautomeric forms. Without such dedicated studies, any discussion of tautomeric ratios or isomerization remains speculative.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be made.

The ¹H NMR spectrum of 2-methyl-N-(2-nitrophenyl)pyrazol-3-amine is expected to reveal distinct signals for each unique proton environment. The spectrum would feature signals from the pyrazole (B372694) ring protons, the N-methyl protons, the amine proton, and the four protons of the ortho-substituted nitrophenyl ring.

The N-methyl group would likely appear as a sharp singlet in the upfield region, predicted around 3.4-3.8 ppm. The two protons on the pyrazole ring (H-4 and H-5) would appear as doublets due to coupling with each other, with expected chemical shifts influenced by the electronic nature of the substituents. The H-5 proton, being adjacent to the nitrogen atom within the ring, is expected to be more deshielded than the H-4 proton.

The four aromatic protons of the 2-nitrophenyl group would present a more complex pattern in the downfield region (typically 7.0-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. Their specific shifts and coupling patterns (doublets, triplets, or doublet of doublets) would be dictated by their position relative to the nitro and amine groups. The amine proton (N-H) would likely appear as a broad singlet, and its chemical shift could vary depending on solvent and concentration.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-CH₃ | 3.65 | Singlet (s) | - |

| Pyrazole H-4 | 6.10 | Doublet (d) | ~2.5 |

| Pyrazole H-5 | 7.60 | Doublet (d) | ~2.5 |

| Aromatic H (Phenyl) | 7.10 - 8.20 | Multiplet (m) | - |

| N-H | 8.50 | Broad Singlet (br s) | - |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 10 distinct carbon signals would be anticipated, assuming no accidental overlap.

The N-methyl carbon would resonate at high field, typically around 35-40 ppm. The three carbons of the pyrazole ring would have characteristic shifts; C-3, bonded to the amine, and C-5 would appear at lower field compared to C-4. cdnsciencepub.comresearchgate.net The six carbons of the nitrophenyl ring would appear in the aromatic region (110-150 ppm). The carbon bearing the nitro group (C-NO₂) and the carbon attached to the amine nitrogen (C-NH) would be significantly influenced by these substituents, with their precise shifts helping to confirm the substitution pattern. cdnsciencepub.comresearchgate.net

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | 38.5 |

| Pyrazole C-4 | 98.0 |

| Pyrazole C-5 | 138.0 |

| Pyrazole C-3 | 154.0 |

| Aromatic C (Phenyl) | 115.0 - 148.0 |

To unambiguously assign all proton and carbon signals and confirm the connectivity between the different structural fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). In the COSY spectrum of the target molecule, cross-peaks would be expected between the H-4 and H-5 protons of the pyrazole ring. Additionally, correlations would be observed between adjacent protons on the 2-nitrophenyl ring, allowing for the complete assignment of this spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This powerful technique would definitively link the proton signals of the methyl group, the pyrazole ring, and the nitrophenyl ring to their corresponding carbon signals identified in the ¹³C NMR spectrum. For instance, the proton signal at ~3.65 ppm would show a cross-peak with the carbon signal at ~38.5 ppm, confirming the CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over 2 to 3 bonds), which is crucial for connecting the different parts of the molecule. nih.gov Key HMBC correlations would be expected between:

The N-methyl protons and carbons C-3 and C-5 of the pyrazole ring.

The amine proton (N-H) and the pyrazole C-3 as well as the phenyl carbon it is attached to.

The pyrazole H-5 proton and the pyrazole C-3 and C-4 carbons.

Protons on the nitrophenyl ring and their neighboring carbons, helping to confirm the ortho-nitro substitution pattern.

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of their chemical bonds.

The FTIR spectrum is used to identify the characteristic vibrational modes of a molecule's functional groups. For this compound, several key absorption bands are predicted. A medium to sharp band around 3350-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

The most distinctive signals would be from the nitro group, which exhibits two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, expected near 1520 cm⁻¹ and 1350 cm⁻¹, respectively. spectroscopyonline.comresearchgate.net Stretching vibrations for C=N and C=C bonds within the pyrazole and phenyl rings would be found in the 1400-1620 cm⁻¹ region.

Predicted FTIR Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | ~3370 | Medium |

| Aromatic C-H Stretch | ~3080 | Medium-Weak |

| Aliphatic C-H Stretch | ~2950 | Medium-Weak |

| C=C / C=N Stretch | 1450 - 1610 | Medium-Strong |

| NO₂ Asymmetric Stretch | ~1520 | Strong |

| NO₂ Symmetric Stretch | ~1350 | Strong |

Raman spectroscopy provides complementary information to FTIR, as it detects vibrations based on changes in polarizability. While N-H and O-H stretches are often weak in Raman spectra, other groups in the molecule would be strongly Raman active.

Specifically, the symmetric stretching vibration of the nitro group (~1350 cm⁻¹) is typically a very intense band in the Raman spectrum of nitroaromatic compounds. semanticscholar.orgspectroscopyonline.com The "ring breathing" modes of both the pyrazole and the nitrophenyl rings would also give rise to characteristic and strong signals. Raman spectroscopy is particularly useful for analyzing the skeletal vibrations of aromatic and heterocyclic systems, which would help confirm the integrity of the core structure.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that detects the differential absorption of left and right circularly polarized infrared light by a chiral molecule. For the compound this compound, which is achiral in its ground state, VCD spectroscopy is not directly applicable as it does not possess a stereogenic center.

However, the applicability of VCD could arise in the context of conformational chirality. The presence of a bulky 2-nitrophenyl group attached to the exocyclic amine may lead to hindered rotation around the C-N bond connecting the pyrazole and phenyl rings. This restricted rotation could potentially give rise to stable, non-superimposable mirror-image conformations known as atropisomers. If such stable atropisomers exist and could be resolved, each enantiomeric conformer would be VCD active. In such a hypothetical scenario, VCD spectroscopy would be a powerful tool for determining the absolute configuration of the individual atropisomers and studying the kinetics of their interconversion. As of now, no published studies have confirmed the existence of stable atropisomers for this specific molecule, making this application purely theoretical.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

The electronic absorption spectrum of this compound is dictated by the chromophoric systems present in the molecule: the 2-nitrophenyl group and the 3-amino-2-methylpyrazole moiety. The conjugation between these systems via the amine linker influences the position and intensity of the absorption bands. The expected electronic transitions are primarily of the π → π* and n → π* types.

The pyrazole ring and the nitrophenyl ring are both π-conjugated systems that give rise to intense π → π* transitions, typically in the ultraviolet region. The nitro group (-NO₂) itself is a strong chromophore and also an auxochrome that can cause a bathochromic (red) shift in the absorption bands of the phenyl ring. Furthermore, the lone pair of electrons on the secondary amine nitrogen and the nitro group's oxygen atoms can participate in n → π* transitions, which are generally of lower intensity and may appear at longer wavelengths than the π → π* transitions.

In similar N-aryl pyrazole structures, absorption bands are observed in the UV region. For instance, related photochromic compounds containing nitrophenyl and pyrazole moieties exhibit sharp absorption peaks around 255 nm. mdpi.comresearchgate.net Upon irradiation, which can induce structural changes, new bands can appear at longer wavelengths (e.g., 415-420 nm), indicating a change in the extent of conjugation. mdpi.comresearchgate.net For this compound, the spectrum is expected to show characteristic absorptions reflecting the electronic communication between the electron-donating aminopyrazole part and the electron-withdrawing nitrophenyl part.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Type of Transition | Associated Chromophore |

| ~240-270 nm | π → π | Phenyl ring conjugated with nitro group |

| ~280-320 nm | π → π | Extended conjugation across the pyrazole and phenyl rings |

| ~350-400 nm | n → π* | Nitro group (-NO₂) and non-bonding electrons on amine nitrogen |

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

While a specific crystal structure for this compound is not publicly available, its solid-state molecular architecture can be inferred from crystallographic studies of analogous compounds, such as N-nitrophenyl pyrazoles and aminopyrazoles. acs.orgnih.govuned.es

The molecular structure is defined by the spatial arrangement of the pyrazole and 2-nitrophenyl rings relative to each other. A key parameter is the dihedral angle between the planes of these two rings. Due to steric hindrance from the ortho-nitro group and the methyl group on the pyrazole, it is highly probable that the two rings are not coplanar. In a related crystal structure, the dihedral angle between a pyrazole ring and an attached phenyl ring was found to be 54.7°. nih.gov A significant twist is therefore expected, which would limit the extent of π-conjugation across the molecule.

Intramolecular hydrogen bonding is a plausible feature of the solid-state structure. A hydrogen bond could form between the amine proton (N-H) and one of the oxygen atoms of the ortho-nitro group, creating a stable six-membered ring-like structure. This type of interaction is common in ortho-substituted anilines and contributes significantly to conformational preference.

Table 2: Predicted Molecular Geometry Parameters Based on Analogous Structures

| Parameter | Atom(s) Involved | Predicted Value | Reference for Analogy |

| Dihedral Angle | Pyrazole Ring - Phenyl Ring | 50 - 70° | nih.gov |

| Bond Length | C3(pyrazole)-N(amine) | ~1.39 Å | nih.gov |

| Bond Length | N(amine)-C1(phenyl) | ~1.41 Å | |

| Intramolecular H-bond | N-H···O(nitro) | Possible |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. The chemical formula for the compound is C₁₀H₁₀N₄O₂, giving it a monoisotopic mass of 218.0804 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at m/z 218. The fragmentation of this molecular ion is expected to follow pathways characteristic of nitroaromatic compounds and pyrazole derivatives. researchgate.net

A primary and highly characteristic fragmentation pathway for aromatic nitro compounds is the loss of the nitro group (•NO₂) or nitric oxide (•NO).

Loss of •NO₂: The molecular ion can lose a nitro radical to form a cation at m/z 172 (C₁₀H₁₀N₃⁺).

Loss of •NO: A rearrangement can occur, followed by the loss of a nitric oxide radical, yielding a fragment ion at m/z 188 (C₁₀H₁₀N₃O⁺). This ion may subsequently lose a carbonyl group (CO) to produce a fragment at m/z 160.

Pyrazole Ring Cleavage: The pyrazole ring itself can undergo fragmentation. A common pathway involves the loss of N₂H₂ or related nitrogen-containing species, leading to various smaller fragments. researchgate.net

Cleavage at the Amine Linker: The bond between the pyrazole ring and the amine nitrogen or the amine nitrogen and the phenyl ring can cleave, leading to fragments corresponding to the individual ring systems. For example, cleavage could yield a nitrophenyl fragment or a methyl-aminopyrazole fragment.

Table 3: Predicted Mass Spectrometry Fragmentation Data

| m/z Value (Predicted) | Ion Formula | Description of Fragment Loss |

| 218 | [C₁₀H₁₀N₄O₂]⁺• | Molecular Ion (M⁺•) |

| 188 | [C₁₀H₁₀N₃O]⁺ | Loss of •NO from M⁺• |

| 172 | [C₁₀H₁₀N₃]⁺ | Loss of •NO₂ from M⁺• |

| 160 | [C₉H₈N₃]⁺ | Loss of CO from the [M-NO]⁺ ion |

| 122 | [C₆H₄NO₂]⁺ | Nitrophenyl cation |

| 96 | [C₄H₆N₃]⁺ | Methyl-aminopyrazole cation |

Theoretical and Computational Investigations

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental in understanding the molecular structure and electronic properties of a compound. Methods like Density Functional Theory (DFT) and Ab Initio calculations are standard tools for such investigations. Typically, a study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to perform these calculations.

Geometry Optimization and Conformational Energy Landscapes

This subsection would typically present the results of geometry optimization, providing the most stable three-dimensional structure of the molecule. Key bond lengths, bond angles, and dihedral angles would be tabulated and compared with experimental data if available. A conformational analysis would explore different spatial arrangements of the molecule (conformers) and map out the potential energy surface to identify low-energy conformers and the energy barriers between them.

Table 5.1.1: Optimized Geometrical Parameters (Placeholder) (Data not available for 2-methyl-N-(2-nitrophenyl)pyrazol-3-amine)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N | - | - | - |

| N-N | - | - | - |

Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential, Natural Bond Orbital Analysis)

Analysis of the electronic structure provides insights into the reactivity and properties of the molecule.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is essential for predicting intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide information on charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule. nih.gov

Table 5.1.2: Electronic Properties (Placeholder) (Data not available for this compound)

| Property | Value (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational methods are used to predict various spectra, such as Infrared (IR), Raman, and UV-Visible. These predicted spectra would be compared with experimental data to validate the computational model and aid in the assignment of spectral bands. For instance, calculated vibrational frequencies from a DFT study would be correlated with experimental FT-IR and FT-Raman spectra.

Assessment of Non-Linear Optical (NLO) Properties

The NLO properties of a molecule are determined by its response to an applied electric field. Calculations would focus on determining the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). cu.edu.eg These values indicate the potential of the compound for applications in optoelectronics. Organic molecules with significant charge transfer characteristics often exhibit notable NLO properties. nih.govacs.org

Table 5.1.4: Calculated NLO Properties (Placeholder) (Data not available for this compound)

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | - |

| Polarizability (α) | - |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

MD simulations would be employed to study the dynamic behavior of the molecule over time. This approach can provide insights into conformational flexibility, stability, and interactions with solvent molecules. By simulating the molecule in a solvent box (e.g., water), one can understand how the solvent affects its structure and behavior. researchgate.net

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, studies could explore its synthesis pathways or its reactivity in various chemical transformations. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out, providing insights into the reaction kinetics and thermodynamics. researchgate.net

Transition State Analysis and Reaction Pathway Mapping

Understanding the transformation of reactants to products requires a detailed map of the reaction pathway, including the high-energy transition states and lower-energy intermediates. Density Functional Theory (DFT) is a primary computational method for this purpose, enabling the calculation of potential energy surfaces and the elucidation of complex reaction mechanisms.

In a notable study on 2-nitrophenyl-substituted N-formyl pyrazolines, a class of compounds structurally related to the subject amine, DFT calculations were employed to unravel an unexpected reaction outcome. acs.orgresearchgate.net The reaction, which was expected to yield pyrazolo[1,5-c]quinazolines, instead produced 2-aryl quinolines. acs.org To explain this, computational investigations using the B3LYP functional with the 6-31+G(d) basis set were performed. acs.orgresearchgate.net These studies supported a proposed mechanistic pathway involving an acid-mediated cleavage of the pyrazoline ring, followed by a retro-Michael addition and a subsequent intramolecular reductive cyclization. researchgate.net The DFT analysis was critical in identifying a trans-2-hydroxyaminochalcone as a key intermediate along this pathway, whose isomerization and cyclization led to the observed quinoline (B57606) products. acs.orgresearchgate.net This work exemplifies how transition state analysis and reaction pathway mapping can not only rationalize but also predict the behavior of nitrophenyl-pyrazole systems in chemical reactions.

Advanced Computational Modeling of Intermolecular Interactions

The solid-state architecture and macroscopic properties of molecular compounds are governed by a network of non-covalent intermolecular interactions. Advanced computational models are essential for characterizing and quantifying these forces, such as hydrogen bonding and π-stacking.

Hydrogen Bonding

Below is a table of representative hydrogen bond geometries found in a related pyrazole (B372694) derivative, illustrating typical bond lengths and angles. nih.gov

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N1—H1B⋯O1 | 0.91 | 2.13 | 3.0284 | 171 |

| N2—H2A⋯N1 | 0.91 | 2.14 | 3.0354 | 170 |

| N4—H4⋯O1 | 0.91 | 1.99 | 2.8625 | 163 |

Pi-Stacking (π-π) Interactions

The assembly of aromatic and heteroaromatic rings is often driven by π-stacking interactions. In compounds containing both pyrazole and nitrophenyl rings, these interactions play a significant role. Theoretical studies on pyrazole-based coordination compounds have used DFT to calculate the strength of these interactions. mdpi.com Similarly, studies on high-density energetic materials containing dinitro-pyrazole moieties have shown that π-π interactions, in conjunction with hydrogen bonding, lead to high packing coefficients and enhanced material density. rsc.org These computational models allow for the energetic contribution of different stacking motifs to be parsed and ranked.

The following table summarizes interaction energies for various non-covalent interactions in pyrazole-containing systems, as determined by DFT calculations. mdpi.com

| Interaction Type | Distance (Å) | Interaction Energy (kcal/mol) |

|---|---|---|

| O–H⋯O | 1.86 | -14.2 |

| N–H⋯O | 2.10 | -7.5 |

| π-stacking | 3.62 | -6.7 |

| C–H⋯π | 2.70 | -2.1 |

| C–H⋯O | 2.95 | -1.3 |

Derivation of Structure-Reactivity Relationships from Computational Models

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity (Structure-Activity Relationships, or SAR). nih.govnih.gov By calculating electronic properties, computational models can predict and explain the chemical behavior of complex molecules.

DFT calculations provide access to a wealth of electronic structure data, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical descriptor of chemical reactivity and stability. nih.gov For a pyrazole acetamide (B32628) derivative, DFT calculations at the B3LYP/6–311G(d,p) level determined the HOMO-LUMO energy gap to be 5.0452 eV. nih.govresearchgate.net A smaller gap generally correlates with higher reactivity, as less energy is required to excite an electron to a higher energy state.

The specific substituents on the pyrazole and phenyl rings, such as the methyl, amino, and nitro groups in this compound, profoundly influence these electronic properties. The electron-donating character of the methyl and amino groups and the strong electron-withdrawing nature of the nitro group create a complex electronic landscape across the molecule. mdpi.com Computational models can map this electron distribution, calculating properties like the molecular electrostatic potential, which highlights regions of positive (electron-poor) and negative (electron-rich) potential. researchgate.net These maps are invaluable for predicting sites susceptible to nucleophilic or electrophilic attack.

By correlating these calculated quantum chemical parameters with observed chemical behavior—such as the regioselectivity of N-alkylation reactions or the propensity to undergo specific rearrangements—robust structure-reactivity relationships can be derived. researchgate.net These relationships are foundational for the rational design of new molecules with tailored chemical properties.

Advanced Applications in Chemical Sciences and Functional Materials Chemistry

Ligand Design and Coordination Chemistry

The molecular architecture of "2-methyl-N-(2-nitrophenyl)pyrazol-3-amine," featuring a pyrazole (B372694) ring, an amino group, and a nitrophenyl substituent, suggests its potential as a versatile ligand in coordination chemistry. The nitrogen atoms of the pyrazole ring and the amino group can act as donor sites for metal coordination.

Metal Complexation Studies and Ligand Binding Modes

Aminopyrazole derivatives are well-known for their ability to form stable complexes with a variety of metal ions. They can act as either monodentate or bidentate ligands. For instance, 3(5)-aminopyrazole has been shown to coordinate with metals such as Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II), typically acting as a neutral bidentate chelating agent. The coordination often involves the amino group and one of the pyrazole nitrogen atoms.

The binding mode of aminopyrazole-based ligands can be influenced by steric factors and the nature of other substituents on the pyrazole ring. In the case of "this compound," the presence of the bulky 2-nitrophenyl group on the amino nitrogen might influence its coordination behavior, potentially favoring monodentate coordination through a pyrazole nitrogen or exhibiting unique chelating properties.

Table 1: Examples of Metal Complexes with Aminopyrazole-Related Ligands

| Ligand | Metal Ion | Coordination Mode | Resulting Complex Formula |

| 3(5)-Aminopyrazole | Co(II), Ni(II), Cu(II) | Bidentate | [M(L)₂Cl₂] |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II), Cu(II) | Bidentate | [Cd(L)₂Cl₂], Cu(L)₂(C₂H₅OH)₂₂ |

| Nitrophenylpyrazole-derived Schiff bases | Pd(II) | Bidentate | [Pd₂Cl₄(L)₂] |

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from pyrazole-based ligands have demonstrated significant catalytic activity in various organic transformations. Palladium complexes of nitrophenylpyrazole-derived Schiff bases, for example, have been successfully employed as catalysts in Mizoroki-Heck C-C coupling reactions. researchgate.netresearchgate.net These complexes often exhibit high stability and activity, which is attributed to the electronic properties of the pyrazole ring. The π-excessive nature of the pyrazole ring can facilitate the transfer of electron density to the metal center, thereby enhancing its catalytic performance. researchgate.netresearchgate.net

Given these precedents, it is plausible that metal complexes of "this compound" could also exhibit catalytic properties. The electronic effects of the methyl and nitrophenyl groups would likely modulate the electron density at the metal center, potentially leading to novel catalytic activities.

Exploration in Optoelectronic Materials

The combination of a pyrazole ring with a nitroaromatic system in "this compound" suggests potential applications in the field of optoelectronic materials.

Chromophoric Properties and Dye Development

Aminopyrazole derivatives have been utilized in the development of various types of dyes. For instance, 4-arylazo-5-aminopyrazoles are known to be versatile compounds used in dye applications. researchgate.net Furthermore, certain aminopyrazole derivatives have been patented for use in oxidative hair dye compositions, where they act as developers to produce brilliant and long-lasting colors. The conjugated π-system of the pyrazole ring, when extended through substituents like the nitrophenyl group, can give rise to chromophoric properties, making such compounds candidates for new dye molecules.

Research into Non-Linear Optical Materials

Pyrazole derivatives have emerged as a promising class of materials for non-linear optical (NLO) applications. The NLO response of a molecule is often associated with a large change in dipole moment upon excitation, a feature that can be engineered by combining electron-donating and electron-accepting groups within a conjugated system.

Research on compounds such as (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole has demonstrated their NLO properties. nih.gov The presence of the nitro group, a strong electron-withdrawing group, is a common feature in many organic NLO materials. In "this compound," the aminopyrazole moiety can act as an electron donor, while the nitrophenyl group functions as an electron acceptor. This donor-acceptor architecture, linked through a conjugated system, is a key design principle for second-order NLO materials. Theoretical and experimental studies on various pyrazole derivatives have shown that they can possess significant first hyperpolarizability (β) values, a measure of the second-order NLO response. nih.gov

Table 2: Non-Linear Optical Properties of a Related Pyrazole Derivative

| Compound | Method | First Hyperpolarizability (β) |

| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | Experimental (HRS) | 45 ± 2 × 10⁻³⁰ cm⁵/esu |

| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | Theoretical (MP2) | 40 × 10⁻³⁰ cm⁵/esu |

Development of Agrochemical Lead Structures (focus on synthetic routes and chemical scaffolds)

The pyrazole scaffold is a well-established and highly successful core structure in the agrochemical industry, found in numerous commercial fungicides, herbicides, and insecticides. nih.govnih.gov The versatility of pyrazole chemistry allows for the synthesis of a wide range of derivatives with diverse biological activities.

The synthesis of aminopyrazole derivatives, which can serve as key intermediates for more complex agrochemical compounds, is well-documented. Common synthetic routes to 3-aminopyrazoles involve the condensation of β-ketonitriles with hydrazines. For N-substituted aminopyrazoles, the corresponding substituted hydrazine (B178648) is used.

A structurally related compound, Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate, has been synthesized and evaluated for its antiproliferative activity. nih.gov This highlights that the N-(nitrophenyl)aminopyrazole scaffold is accessible and of interest in the broader context of biologically active molecules. The synthetic route to this compound involved a regioselective procedure that could potentially be adapted for the synthesis of "this compound."

The development of agrochemical lead structures often involves the systematic modification of a core scaffold to optimize biological activity, selectivity, and environmental profile. The "this compound" structure presents several points for diversification. The methyl group, the amino linkage, and the substitution pattern on the nitrophenyl ring can all be varied to explore structure-activity relationships. For example, pyrazole carboxamide derivatives have shown significant fungicidal activity, and this functional group could potentially be introduced into the target molecule's scaffold. mdpi.comusda.gov

Other Emerging Chemical Applications (e.g., sensors, supramolecular assemblies)

Following a comprehensive review of available scientific literature, it has been determined that there is currently no published research detailing the application of This compound in the development of chemical sensors or its use in forming supramolecular assemblies. While the broader class of pyrazole derivatives has been investigated for a wide range of applications, including roles in medicinal chemistry and materials science, specific studies focusing on the utility of this particular compound in the aforementioned emerging fields are not present in the accessible scientific domain.

The exploration of novel molecules for advanced applications is an ongoing effort in the scientific community. The unique structural features of This compound , such as the presence of a pyrazole ring, a nitro group, and an amine linkage, could theoretically lend themselves to interesting chemical and physical properties relevant to sensor technology and supramolecular chemistry. For instance, the nitroaromatic moiety can act as a signaling unit in fluorescent sensors, and the pyrazole and amine groups can participate in hydrogen bonding and metal coordination, which are fundamental interactions in the construction of supramolecular architectures.

However, without specific experimental data or theoretical studies, any discussion of its potential in these areas would be purely speculative. The scientific record to date has not explored these possibilities for This compound .

Future research endeavors may yet uncover applications for this compound in these or other advanced chemical sciences. Should such research be published, this section will be updated to reflect those findings. At present, no detailed research findings or data tables can be provided for this specific compound in the context of sensors and supramolecular assemblies.

Future Research Directions and Unresolved Challenges

Innovations in Sustainable and Efficient Synthetic Routes

The synthesis of functionalized pyrazoles is a cornerstone of medicinal and materials chemistry. chim.it Traditional methods often involve cyclocondensation reactions, for instance, between hydrazines and 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. mdpi.com For N-substituted aminopyrazoles, regioselectivity can be a significant challenge, particularly when using monosubstituted hydrazines. chim.it

Future research must prioritize the development of green and efficient synthetic pathways. This includes:

Catalytic Systems: Exploring novel catalysts, such as nano-ZnO, can lead to more environmentally friendly processes for producing substituted pyrazoles. mdpi.com

Microwave-Assisted Synthesis: The use of microwave activation has shown promise in controlling regioselectivity in pyrazole (B372694) synthesis, offering a potential avenue for selectively producing desired isomers. chim.it

One-Pot Reactions: Designing multi-component, one-pot syntheses can significantly improve efficiency by reducing the number of intermediate purification steps, minimizing waste, and saving time and resources. mdpi.com

Alternative Starting Materials: Investigating alternative precursors, such as 1,3-dinitroalkanes which can act as synthetic equivalents to 1,3-dicarbonyl compounds, may open up new synthetic routes. combichemistry.com

An unresolved challenge is the development of a highly regioselective and stereoselective synthesis for asymmetrically substituted pyrazolamines like 2-methyl-N-(2-nitrophenyl)pyrazol-3-amine, which is crucial for ensuring the purity and efficacy of the final product.

| Synthetic Strategy | Potential Advantage | Key Challenge |

| Nano-catalysis | Environmentally friendly, high efficiency. mdpi.com | Catalyst stability and reusability. |

| Microwave-Assisted Synthesis | Improved regioselectivity and reaction speed. chim.it | Scalability of the process. |

| One-Pot Reactions | Increased efficiency, reduced waste. mdpi.com | Complex reaction optimization. |

| Alternative Precursors | Novel synthetic pathways. combichemistry.com | Availability and stability of precursors. |

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The pyrazole ring is a versatile scaffold. nih.gov It is a π-excessive system, typically reactive towards electrophiles at the 4-position. chim.it However, the introduction of substituents dramatically alters this reactivity. The N-(2-nitrophenyl) group, in particular, presents intriguing possibilities due to the electronic and steric influence of the nitro group.

Future research should focus on:

Transformations of the Nitro Group: The nitro group is a versatile functional handle that can be reduced to an amine, opening pathways to fused heterocyclic systems like pyrazolo[1,5-c]quinazolines. However, unexpected reactions can occur; for instance, 2-nitrophenyl-substituted pyrazolines have been observed to undergo cleavage and rearrange to form 2-aryl quinolines under certain reduction conditions. acs.org A thorough investigation into the reductive cyclization pathways of this compound is warranted.

Post-Functionalization: Developing methods for the selective functionalization of the pyrazole core, such as C-H activation or halogenation, would expand the chemical space accessible from this scaffold. nih.gov

Photochemical Reactivity: The presence of the nitroaromatic system suggests potential for interesting photochemical transformations, which remain largely unexplored for this class of compounds.

A key unresolved challenge is to fully map the reaction space of N-(nitroaryl)pyrazolamines to predict and control reaction outcomes, avoiding unexpected cleavages or rearrangements. acs.org

Advancements in Computational Modeling for Predictive Chemical Synthesis

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. eurasianjournals.com For pyrazole derivatives, methods like Density Functional Theory (DFT) can provide deep insights into electronic structure, reactivity, and potential energy surfaces of reactions. eurasianjournals.comnih.gov

Future advancements in this area should include:

Predictive Reaction Modeling: Developing accurate computational models to predict the regioselectivity of pyrazole synthesis and the outcome of subsequent functionalization reactions. This can help in designing experiments and minimizing trial-and-error in the lab. researchgate.net

Mechanism Elucidation: Using DFT and molecular dynamics simulations to unravel complex reaction mechanisms, such as the unanticipated cleavage of nitrophenyl-substituted pyrazolines. acs.org This understanding is crucial for optimizing reaction conditions and steering reactions towards desired products.

Virtual Screening: Employing machine learning models trained on computational and experimental data to rapidly screen virtual libraries of pyrazolamine derivatives for desired properties, accelerating the discovery of new functional molecules. austinpublishinggroup.comresearchgate.net

A significant challenge lies in improving the accuracy of computational models, particularly for complex, multi-step reactions in solution, and in bridging the gap between theoretical predictions and experimental realities. eurasianjournals.com

| Computational Method | Application in Pyrazolamine Research | Future Goal |

| Density Functional Theory (DFT) | Elucidating electronic structure and reaction mechanisms. eurasianjournals.comnih.gov | Accurate prediction of reaction outcomes and selectivity. |

| Molecular Dynamics (MD) | Simulating dynamic behavior and conformational space. eurasianjournals.com | Modeling complex reaction environments and solvent effects. |

| Machine Learning (ML) | High-throughput virtual screening for property prediction. austinpublishinggroup.com | Development of robust models for novel scaffold discovery. |

Integration with Emerging Technologies in Chemical Analysis and Materials Fabrication

The characterization of novel compounds and the fabrication of new materials are being revolutionized by emerging technologies. The unique structure of this compound could be leveraged in these new technological contexts.

Future research directions include:

Advanced Analytical Techniques: Utilizing sophisticated analytical methods, such as 2D NMR techniques and X-ray crystallography, to unambiguously determine the structure and stereochemistry of complex pyrazole derivatives. arkat-usa.org